Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl-
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Overview
Description
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- involves several steps. One method involves the cyclization of 1-dialkylaminoanthraquinones through thermolysis in pyridine and other polar solvents. This process leads to the formation of anthra[1,9-de]-1,3-oxazine derivatives, which then undergo further contraction to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Anthra[1,9-bc]pyrrole derivatives: These compounds share a similar core structure but differ in their functional groups and overall properties.
Anthra[1,9-de]-1,3-oxazine derivatives: These compounds are intermediates in the synthesis of the target compound and have similar chemical behavior.
Uniqueness
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
3451-28-3 |
---|---|
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(11,12-dihydroxy-1,15,15-trimethyl-8-oxo-14,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5-trien-6-yl) acetate |
InChI |
InChI=1S/C20H24O7/c1-9(21)25-13-7-5-6-11-14(13)16(23)10-8-12(22)17(24)18-15(10)20(11,4)27-19(2,3)26-18/h5-7,10,12,15,17-18,22,24H,8H2,1-4H3 |
InChI Key |
HHJKGFJSJRCMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3CC(C(C4C3C2(OC(O4)(C)C)C)O)O |
Origin of Product |
United States |
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